molecular formula C14H19BrN2O2 B235387 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

Katalognummer B235387
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: BQSPXQVNXCOCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the regulation of immune responses. BMS-986165 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Wirkmechanismus

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide selectively inhibits the activity of TYK2, which is a key signaling protein in the JAK-STAT (signal transducer and activator of transcription) pathway. This pathway is involved in the regulation of immune responses, and dysregulation of the pathway has been implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2 activity, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is able to reduce the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ), which contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to reducing cytokine production, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is able to inhibit the proliferation of immune cells, such as T cells and B cells. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide also appears to have a selective effect on immune cells, as it does not affect the viability or function of other cell types. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has potential as a targeted immunomodulatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects. N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide also has good oral bioavailability, making it suitable for use in animal models and potentially for human use. However, one limitation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide is its relatively low solubility, which may affect its pharmacokinetic properties and limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide. One area of interest is the development of combination therapies with other immunomodulatory agents, such as JAK inhibitors or biologic therapies. Another potential direction is the investigation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide in other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide in humans.

Synthesemethoden

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-methylmorpholine (NMM) and trifluoroacetic anhydride (TFAA) to form the final product. The overall yield of the synthesis is around 25%.

Wissenschaftliche Forschungsanwendungen

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing inflammation and disease severity. In a mouse model of psoriasis, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide was shown to significantly reduce skin inflammation and hyperproliferation. In a mouse model of inflammatory bowel disease, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide was able to prevent disease development and reduce intestinal inflammation. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide has potential as a therapeutic agent for the treatment of autoimmune diseases.

Eigenschaften

Produktname

N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide

Molekularformel

C14H19BrN2O2

Molekulargewicht

327.22 g/mol

IUPAC-Name

N-(3-bromo-4-morpholin-4-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C14H19BrN2O2/c1-10(2)14(18)16-11-3-4-13(12(15)9-11)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)

InChI-Schlüssel

BQSPXQVNXCOCBJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Kanonische SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.